REACTION_CXSMILES
|
[CH:1]1[C:6]([NH2:7])=[CH:5][CH:4]=[C:3]([O:8][C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=2)[CH:2]=1.[CH:16]1[C:21]2[C:22]([O:24][C:25](=[O:26])[C:20]=2[CH:19]=[C:18]2[C:27]([O:29][C:30](=[O:31])[C:17]=12)=[O:28])=[O:23]>CC(N(C)C)=O>[CH:19]1[C:18]2[C:27]([O:29][C:30](=[O:31])[C:17]=2[CH:16]=[C:21]2[C:22]([O:24][C:25](=[O:26])[C:20]=12)=[O:23])=[O:28].[CH:13]1[C:12]([NH2:15])=[CH:11][CH:10]=[C:9]([O:8][C:3]2[CH:4]=[CH:5][C:6]([NH2:7])=[CH:1][CH:2]=2)[CH:14]=1 |f:3.4|
|
Name
|
|
Quantity
|
16.019 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1N)OC2=CC=C(C=C2)N
|
Name
|
|
Quantity
|
17.45 g
|
Type
|
reactant
|
Smiles
|
C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O
|
Name
|
resin
|
Quantity
|
10.004 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.996 g
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
silver ion
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyimide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
189.7 g
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred vigorously with a metal spatula
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating for 1 hour each at 100°
|
Duration
|
1 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O.C1=CC(=CC=C1N)OC2=CC=C(C=C2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |